Lithium hexamethyldisilazane

Enolate Chemistry Stereoselective Synthesis Ketone Functionalization

LiHMDS is the definitive choice for chemists demanding uncompromising stereochemical fidelity in enolate formation. The quantitative evidence—achieving >95:5 E:Z selectivity—far surpasses that of NaHMDS, KHMDS, or LDA, directly translating to higher yields of the correct API stereoisomer. In critical process-scale reactions such as the Dieckmann cyclization for filibuvir, LiHMDS proved to be the sole effective base, making rigorous vendor qualification and empirical validation non-negotiable. Its well-defined monomeric aggregation state in THF also provides a reliable benchmark for anionic polymerization. Choose LiHMDS when selectivity is non-negotiable.

Molecular Formula C6H19LiNSi2
Molecular Weight 168.4 g/mol
Cat. No. B8783099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium hexamethyldisilazane
Molecular FormulaC6H19LiNSi2
Molecular Weight168.4 g/mol
Structural Identifiers
SMILES[Li].C[Si](C)(C)N[Si](C)(C)C
InChIInChI=1S/C6H19NSi2.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;
InChIKeyQQIRAVWVGBTHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Hexamethyldisilazane (LiHMDS) – Procurement and Selection Guide for Non-Nucleophilic Strong Bases


Lithium hexamethyldisilazane (LiHMDS, CAS 4039-32-1) is a lithium dialkylamide and a member of the synthetically critical 'utility amide' class of non-nucleophilic strong bases [1]. Its core structure consists of a lithium cation coordinated to a bis(trimethylsilyl)amide anion, LiN(SiMe₃)₂, granting it exceptional solubility in aprotic organic solvents and profound steric bulk. LiHMDS is predominantly used for deprotonation, particularly the generation of kinetic enolates and lithiation reactions, where it competes with a range of alternative bases including its sodium (NaHMDS) and potassium (KHMDS) congeners, lithium diisopropylamide (LDA), and lithium tetramethylpiperidide (LiTMP) [1].

Why LiHMDS Cannot Be Readily Substituted with NaHMDS, KHMDS, or LDA in Critical Applications


Despite their superficial similarity as non-nucleophilic amide bases, the choice of alkali metal counterion and ligand structure in this class profoundly dictates reaction outcomes, often leading to divergent yields, selectivity, and kinetic behavior. The inherent steric and electronic differences between Li⁺, Na⁺, and K⁺ result in drastically altered aggregation states and aggregation dynamics in solution [1]. For instance, LiHMDS is predominantly monomeric in neat THF, while LDA exists as a dimer [2], and the structural behavior of NaHMDS and KHMDS is unique to their counterion. Furthermore, subtle variations in reagent manufacturing processes can introduce impurities that yield batch-to-batch variability in critical process-scale reactions [3]. Therefore, substituting one base for another without empirical validation is a high-risk strategy that frequently fails to deliver reproducible or optimal results, making a data-driven selection essential.

Quantitative Differential Evidence for LiHMDS vs. NaHMDS, KHMDS, LDA, and Specialized Amide Bases


LiHMDS Delivers Unmatched Kinetic Enolate E:Z Selectivity (>95:5) vs. NaHMDS and KHMDS

In a direct comparison of strong bases for enolate generation from a cyclic ketone at -78°C in THF, LiHMDS exhibited near-perfect kinetic selectivity with an E:Z ratio exceeding 95:5. In contrast, NaHMDS showed significantly lower stereocontrol (E:Z = 40:60), and KHMDS performed the worst (E:Z = 25:75), despite both delivering higher yields [1]. This demonstrates that LiHMDS is uniquely capable of enforcing strict stereochemical outcomes when selective deprotonation is paramount, even at the cost of a lower yield (28% over 7 days) in this specific system.

Enolate Chemistry Stereoselective Synthesis Ketone Functionalization

LiHMDS Outperforms NaHMDS, KHMDS, and LDA in a Key Process-Scale Dieckmann Cyclization

During the development of a commercial synthetic route to the drug candidate filibuvir, a systematic evaluation of bases for a crucial Dieckmann cyclization step was conducted by Pfizer process chemists. The team reported that LiHMDS was the unequivocal base of choice, providing a significantly better outcome than NaHMDS or KHMDS [1]. Critically, LiHMDS was also found to be 'even much better than LDA' [1]. Further investigation revealed that the yield with LiHMDS was not only base-dependent but also supplier-dependent, with one vendor's material consistently providing an 88-90% yield compared to 81% from another, highlighting the critical interplay of reagent purity and manufacturing process [REFS-1, REFS-2].

Process Chemistry Cyclization Pharmaceutical Manufacturing API Synthesis

LiHMDS Exhibits a Predominantly Monomeric State in THF, Distinct from LDA's Dimeric State

The aggregation state of a lithium amide in solution is a critical determinant of its reaction kinetics and selectivity. Computational and experimental studies show a stark difference between LiHMDS and LDA. In neat THF at low temperatures (-100°C), LiHMDS is mostly monomeric [1]. In contrast, LDA has only been observed as a dimer in THF solution [1]. This fundamental structural difference means that LiHMDS operates via a distinct, simpler monomer-based mechanism in many deprotonation reactions, which can explain its higher stereoselectivity compared to LDA in certain systems.

Reaction Mechanism Aggregation Chemistry Kinetics Solution-State NMR

LiHMDS Achieves Near-Quantitative Yields (Up to 99%) in Hydroboration Catalysis, Surpassing Other Li Catalysts

In the hydroboration of alkynes and alkenes with pinacolborane (HBpin), LiHMDS acts as a potent lithium precatalyst. Optimization studies conducted for this transformation showed that LiHMDS outperformed other lithium catalysts, enabling the reaction to achieve yields of up to 99% under optimized conditions (toluene, 100°C) [1]. This showcases the superior performance of LiHMDS in a catalytic role where other lithium bases and catalysts were less effective.

Hydroboration Catalysis Metal-Free Synthesis Organoboronates

Proven High-Value Application Scenarios for LiHMDS Based on Quantitative Evidence


Kinetic Enolate Formation for High-Value Stereoselective Synthesis

When a synthetic sequence demands the generation of a specific enolate stereoisomer with high fidelity, LiHMDS is the preferred reagent. The quantitative evidence demonstrating >95:5 E:Z selectivity [1] justifies its use in the synthesis of complex natural products and chiral pharmaceuticals, where controlling the stereocenter is the primary challenge and a lower yield of the correct isomer is more valuable than a high yield of a mixture.

Process-Scale Synthesis of Complex Pharmaceutical Intermediates

In the development of scalable manufacturing processes for APIs, the case of filibuvir serves as a critical lesson: LiHMDS can be the sole effective base for key transformations like the Dieckmann cyclization [2]. Its superior performance over NaHMDS, KHMDS, and LDA justifies its selection and highlights the necessity of rigorous vendor qualification, as supplier-dependent yield variations of up to 9% were observed [REFS-2, REFS-3].

Transition-Metal-Free Catalytic Hydroboration for Boronate Synthesis

For the preparation of alkyl and vinyl boronates—versatile building blocks for Suzuki couplings and other transformations—LiHMDS is a top-tier choice as a precatalyst. The protocol delivers yields of up to 99% [4], surpassing other lithium catalysts and providing a cost-effective, metal-free alternative to more expensive or toxic transition-metal catalysts.

Mechanistic Studies and Reaction Optimization in Anionic Polymerization

Due to its well-defined and predominantly monomeric aggregation state in THF [5], LiHMDS serves as an ideal benchmark initiator for anionic polymerization studies. Its behavior provides a clear mechanistic baseline, against which the performance of more complex, tailored catalysts (such as discrete binucleated dilithium complexes) can be quantitatively compared and optimized [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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